

Application Notes and Protocols for GENZ-882706 in Syngeneic Tumor Models

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Compound of Interest

Compound Name: GENZ-882706(Raceme)

Cat. No.: B10801007

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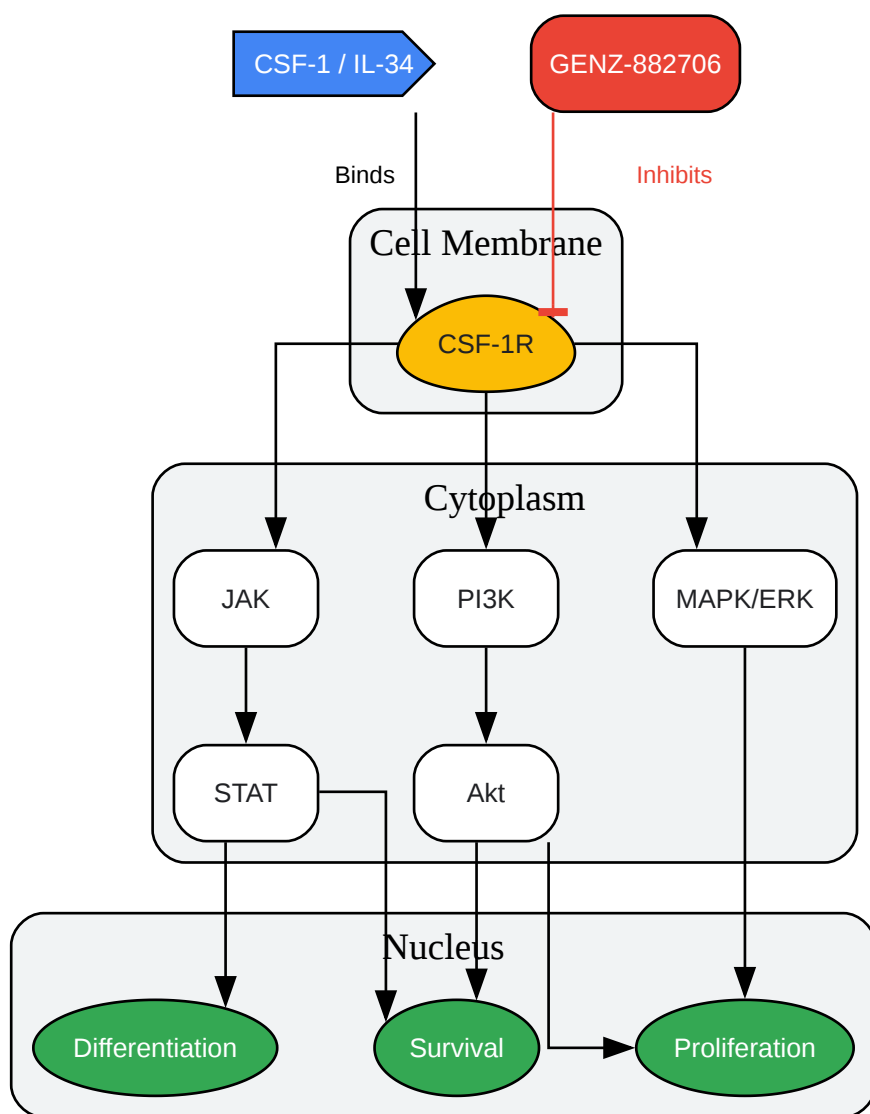
Introduction

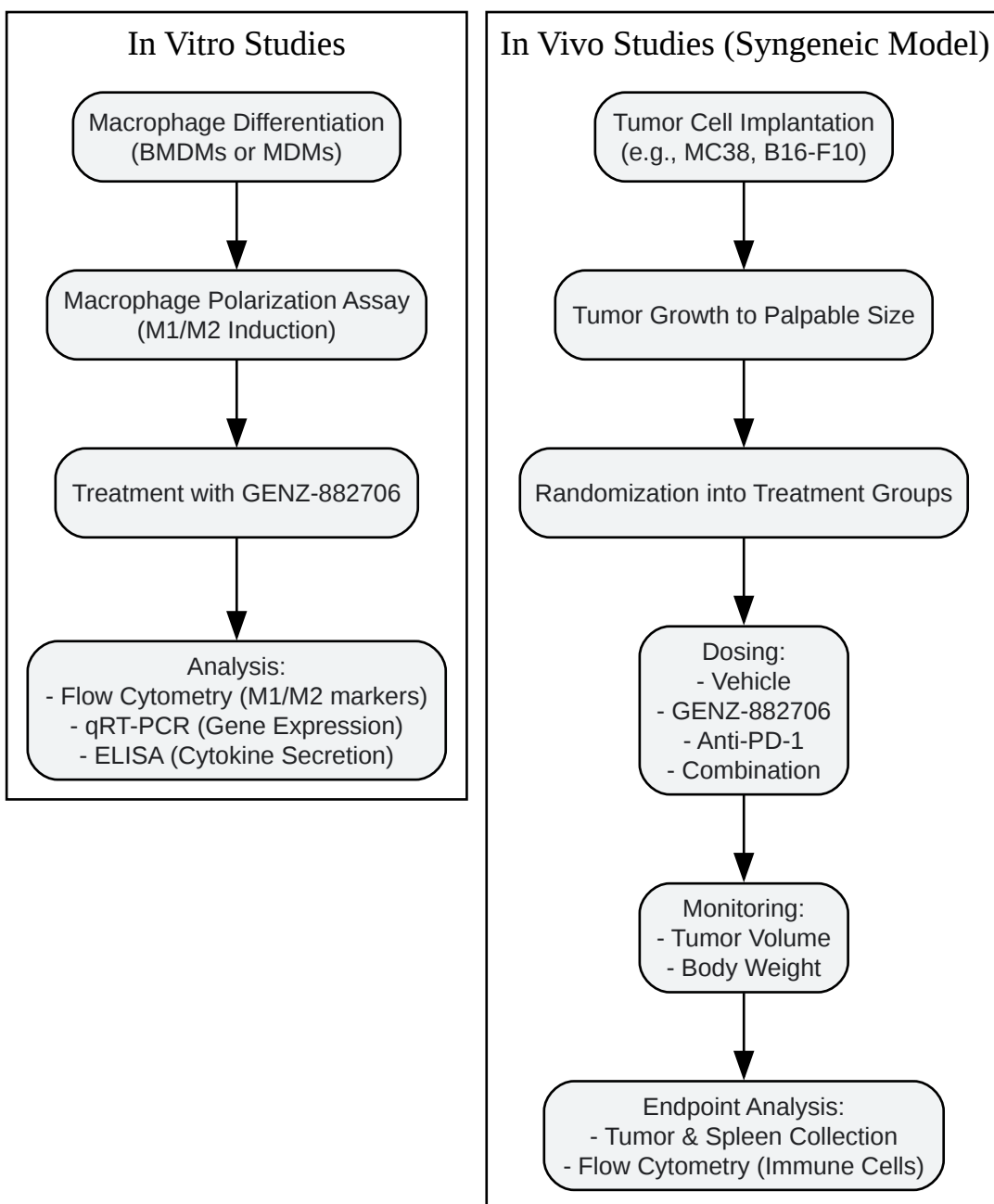
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[1] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) frequently exhibit an immunosuppressive M2-like phenotype, which actively promotes tumor progression, angiogenesis, and metastasis while dampening anti-tumor T-cell responses.[1] By targeting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, thereby remodeling the TME into a more immune-permissive state that is conducive to an effective anti-tumor immune response.[1]

Preclinical studies have indicated that combining CSF-1R inhibitors with other immunomodulatory agents, such as immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, can result in synergistic anti-tumor effects.[1] This combination strategy aims to concurrently alleviate TAM-mediated immunosuppression and unleash the cytotoxic potential of T-cells, representing a promising therapeutic avenue for a variety of solid tumors. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate GENZ-882706 in syngeneic tumor models, both as a monotherapy and in combination with other immunomodulatory agents.

Mechanism of Action: CSF-1R Signaling Inhibition

GENZ-882706 exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of the ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation event initiates downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which are critical for macrophage proliferation, differentiation, and survival. GENZ-882706, by inhibiting this initial phosphorylation step, effectively abrogates these downstream signals.





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References

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